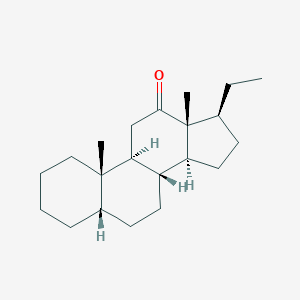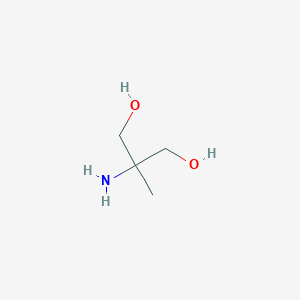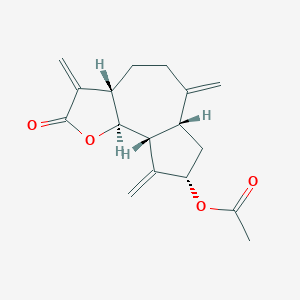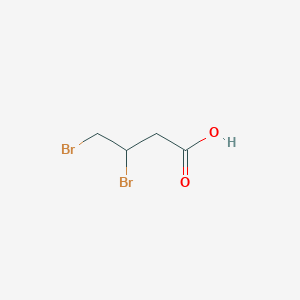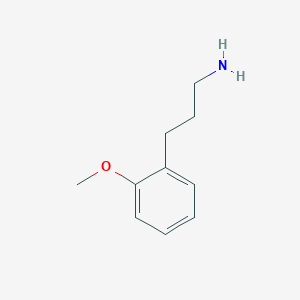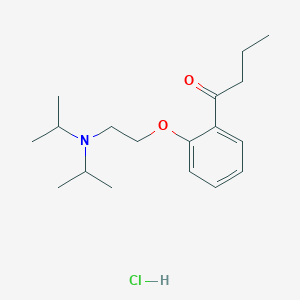![molecular formula C9H14O5 B094334 (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol CAS No. 17073-95-9](/img/structure/B94334.png)
(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol, also known as cyclodextrin, is a cyclic oligosaccharide that is widely used in various scientific research applications. Cyclodextrin is a unique molecule that has a hydrophobic cavity in the center and hydrophilic outer surfaces, which makes it a perfect host for a wide range of guest molecules.
作用机制
The mechanism of action of (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol is based on its ability to form inclusion complexes with guest molecules. Cyclodextrin has a hydrophobic cavity in the center and hydrophilic outer surfaces, which makes it a perfect host for various guest molecules. When a guest molecule enters the hydrophobic cavity, it forms a complex with (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol, which enhances its solubility and stability.
生化和生理效应
Cyclodextrin has been shown to have various biochemical and physiological effects. It has been reported to reduce cholesterol levels, enhance insulin sensitivity, and improve cognitive function. Cyclodextrin has also been shown to have antioxidant and anti-inflammatory properties, which makes it a potential therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease.
实验室实验的优点和局限性
Cyclodextrin has several advantages for lab experiments. It is a safe and biocompatible molecule that can be easily synthesized and modified. Cyclodextrin can also form inclusion complexes with various guest molecules, which enhances their solubility and stability. However, (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol also has some limitations, such as its high cost and limited availability in some regions.
未来方向
Cyclodextrin has a vast potential for future research directions. One of the potential areas of research is the development of (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol-based drug delivery systems, which can improve the solubility, stability, and bioavailability of various drugs. Cyclodextrin can also be used as a potential therapeutic agent for various diseases such as cancer, diabetes, and Alzheimer's disease. In addition, (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol can be used to develop new food and cosmetic products with enhanced properties.
Conclusion
In conclusion, (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol is a unique molecule that has a wide range of scientific research applications. It can be synthesized by enzymatic or chemical methods and has a mechanism of action based on its ability to form inclusion complexes with guest molecules. Cyclodextrin has various biochemical and physiological effects and has several advantages and limitations for lab experiments. The future directions for (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol research are vast and promising, which makes it a potential molecule for various fields such as pharmaceuticals, food, and cosmetics.
合成方法
Cyclodextrin can be synthesized by enzymatic or chemical methods. Enzymatic synthesis involves the use of (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol glucanotransferase (CGTase), an enzyme that catalyzes the transfer of glucose units from one molecule to another. Chemical synthesis, on the other hand, involves the use of (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol precursors such as starch and glucose, which are treated with various chemicals to form (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol.
科学研究应用
Cyclodextrin has a wide range of scientific research applications due to its unique molecular structure. It is commonly used as a solubilizing agent, drug delivery carrier, and chiral selector in various fields such as pharmaceuticals, food, and cosmetics. Cyclodextrin can form inclusion complexes with various guest molecules such as drugs, dyes, and fragrances, which enhances their solubility and stability. In addition, (1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol can also be used to separate enantiomers in chiral chromatography.
属性
CAS 编号 |
17073-95-9 |
|---|---|
产品名称 |
(1R,2S,6R,7S,8R)-4,4-Dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol |
分子式 |
C9H14O5 |
分子量 |
202.2 g/mol |
IUPAC 名称 |
(1R,2S,6R,7S,8R)-4,4-dimethyl-3,5,9,11-tetraoxatricyclo[6.2.1.02,6]undecan-7-ol |
InChI |
InChI=1S/C9H14O5/c1-9(2)13-6-4-3-11-8(12-4)5(10)7(6)14-9/h4-8,10H,3H2,1-2H3/t4-,5+,6+,7-,8-/m1/s1 |
InChI 键 |
IQSQTOWMVAKJTC-DWOUCZDBSA-N |
手性 SMILES |
CC1(O[C@H]2[C@H]3CO[C@H](O3)[C@H]([C@H]2O1)O)C |
SMILES |
CC1(OC2C3COC(O3)C(C2O1)O)C |
规范 SMILES |
CC1(OC2C3COC(O3)C(C2O1)O)C |
同义词 |
1,6-Anhydro-3-O,4-O-isopropylidene-β-D-talopyranose |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



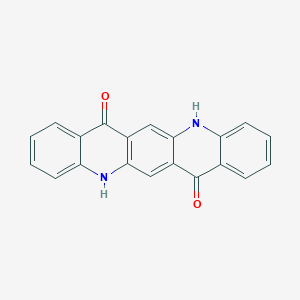
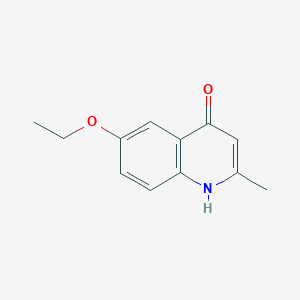
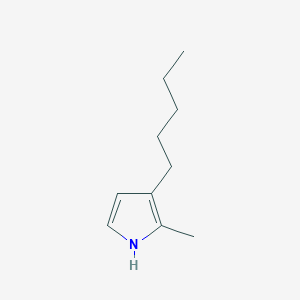
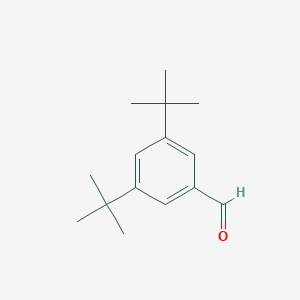

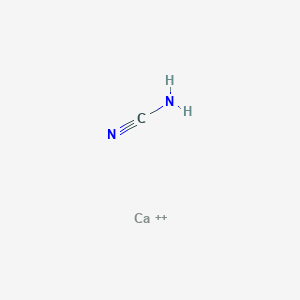
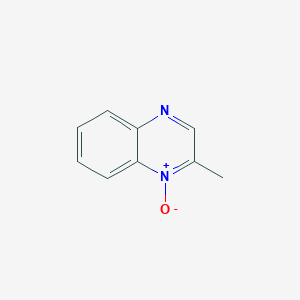
![2-Azaspiro[4.5]decan-1-one](/img/structure/B94265.png)
